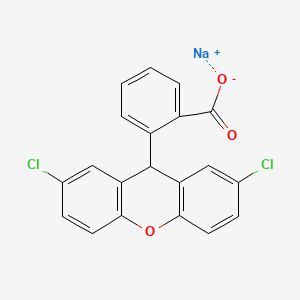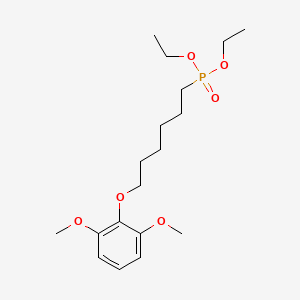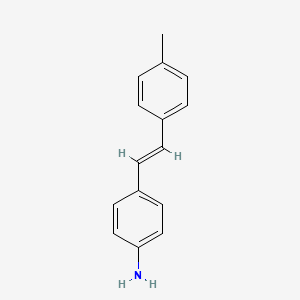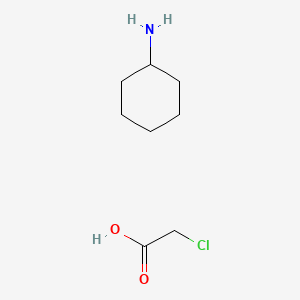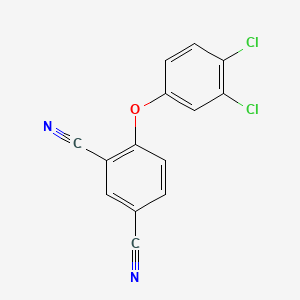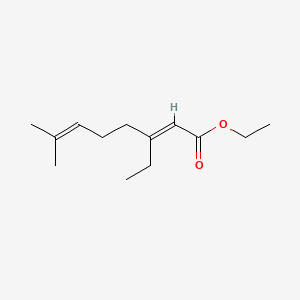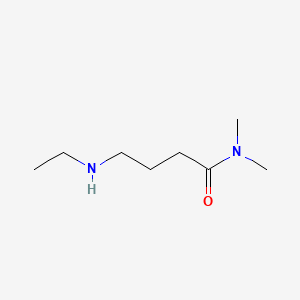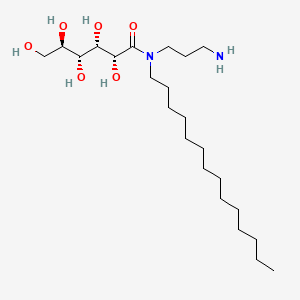
Ethyl 2-allyl-2-cyano-3-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-allyl-2-cyano-3-methylhexanoate is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an allyl group, a cyano group, and a methyl group attached to a hexanoate backbone . It is used in various chemical and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-allyl-2-cyano-3-methylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-allyl-2-cyano-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically occurs under reflux conditions, with the removal of water to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-allyl-2-cyano-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Ethyl 2-allyl-2-cyano-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-allyl-2-cyano-3-methylhexanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the allyl group can participate in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-methyl-2-propenoate: Similar structure but lacks the allyl group.
Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the allyl group and has a different carbon backbone.
Ethyl 2-allyl-2-cyano-3-methylpentanoate: Similar structure but has a different carbon backbone.
Uniqueness
Ethyl 2-allyl-2-cyano-3-methylhexanoate is unique due to the presence of both an allyl group and a cyano group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .
Propriétés
Numéro CAS |
33422-23-0 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-methyl-2-prop-2-enylhexanoate |
InChI |
InChI=1S/C13H21NO2/c1-5-8-11(4)13(10-14,9-6-2)12(15)16-7-3/h6,11H,2,5,7-9H2,1,3-4H3 |
Clé InChI |
UKTWPGDYTUPYNF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(CC=C)(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


